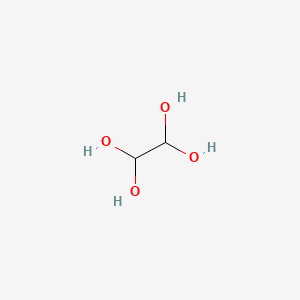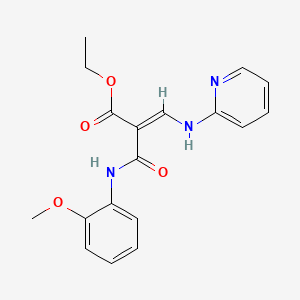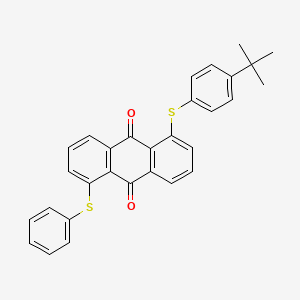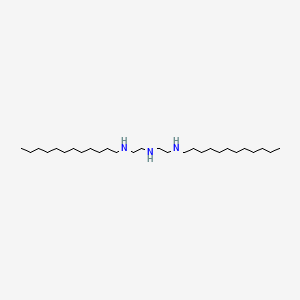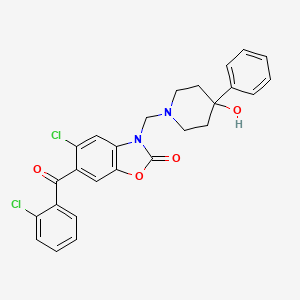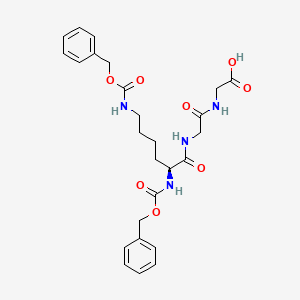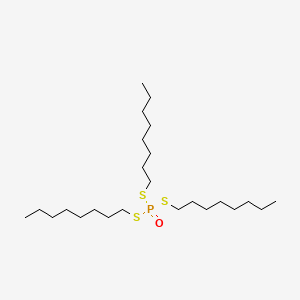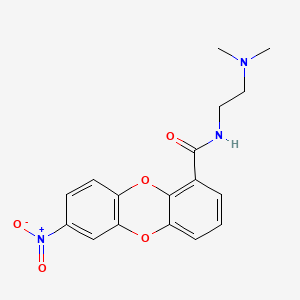
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the field of antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the purine base.
Glycosylation: The arabinofuranosyl moiety is glycosylated with the purine base under acidic conditions to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the glycosylation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Substitution reactions can occur at the purine base or the sugar moiety, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various analogues of the original compound, which may have different biological activities and properties.
Scientific Research Applications
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral and anticancer properties, particularly in the treatment of hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine involves its incorporation into cellular DNA or RNA, leading to the inhibition of DNA or RNA synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine: This compound is a similar nucleoside analogue with an ethoxy group at the 2-position.
9-(5-O-Phosphono-beta-D-arabinofuranosyl)adenine: Another nucleoside analogue with similar structural features.
Uniqueness
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is unique due to its specific structure, which allows it to interact with nucleic acid synthesis enzymes in a distinct manner. This unique interaction contributes to its potential therapeutic applications and differentiates it from other nucleoside analogues.
Properties
CAS No. |
62314-91-4 |
|---|---|
Molecular Formula |
C10H15N6O7P |
Molecular Weight |
362.24 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
KQJMOJABMFAPCE-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


